Anthramycin emerged from a targeted search for microbial antitumor agents in the 1950s–1960s. Microbiologist M.D. Tendler hypothesized that thermotolerant actinomycetes from subtropical soils might produce bioactive metabolites targeting anaerobic metabolism. Screening efforts identified Streptomyces refuineus var. thermotolerans (NRRL 3143) as the source of a potent antitumor principle initially named "refuin" – derived from the Hebrew "refuah" (medicine) [8]. This compound demonstrated activity against sarcoma 180, adenocarcinoma 755, and Ehrlich ascites tumors in murine models, alongside selective inhibition of Gram-positive bacteria [1] [8].
In 1965, Leimgruber and colleagues achieved the critical breakthrough: isolation of pure crystalline anthramycin from fermented broths using bioactivity-guided fractionation. Initial characterization revealed a novel molecular scaffold featuring an unusual pyrrolo[1,4]benzodiazepine (PBD) ring system – the first known natural product with this architecture [1] [8]. This discovery opened a new frontier in DNA-interactive natural products.
Table 1: Key Milestones in Anthramycin Discovery
Year | Event | Significance |
---|---|---|
1963 | Tendler & Korman report "refuin" from thermophilic Streptomyces [8] | First description of antitumor/antibacterial activity in anthramycin-producing strains |
1965 | Leimgruber isolates pure anthramycin [1] | Structural identification of the prototypical pyrrolobenzodiazepine |
1968 | Confirmation of DNA-binding mechanism [1] | Establishes anthramycin as a sequence-selective DNA alkylator |
Structural determination of anthramycin presented significant challenges due to its complex tricyclic system and reactive carbinolamine functionality. Leimgruber’s team employed chemical degradation, UV/IR spectroscopy, and nuclear magnetic resonance (NMR) to propose a 1,4-benzodiazepine core fused to a pyrrole ring [1]. Absolute stereochemistry at C11 (crucial for DNA recognition) was later confirmed as S-configuration through total synthesis.
By 1968, the same group achieved the first total synthesis of anthramycin methyl ether, confirming the proposed structure and enabling access to structural analogs [2] [8]. This seminal work featured:
Anthramycin served as the archetype for the PBD class of natural products. Its discovery revealed a novel mode of DNA interaction: covalent bonding to the exocyclic C2-NH₂ of guanine bases within the minor groove [6]. This mechanism inspired exploration of structurally related compounds:
The trajectory from anthramycin to modern PBD-based antibody-drug conjugates (e.g., loncastuximab tesirine) exemplifies its enduring impact as a structural and mechanistic blueprint [6].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: